molecular formula C13H17ClN2O B8554347 4'-Chloro-2(piperazin-1-yl)propiophenone

4'-Chloro-2(piperazin-1-yl)propiophenone

Cat. No. B8554347
M. Wt: 252.74 g/mol
InChI Key: HCPFDXFUHFJWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Chloro-2(piperazin-1-yl)propiophenone is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Chloro-2(piperazin-1-yl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-2(piperazin-1-yl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4'-Chloro-2(piperazin-1-yl)propiophenone

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C13H17ClN2O/c1-10(16-8-6-15-7-9-16)13(17)11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3

InChI Key

HCPFDXFUHFJWFV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4′-chloropropiophenone, (741 mg, 3 mmol); ethyl 1-piperazinecarboxylate (474 mg, 3 mmol); triethylamine (0.42 mL, 3 mmol) in diethyl ether (10 mL) was heated at reflux for 3 hours (reaction was monitored by Thin Layer Chromatography (TLC)). The reaction mixture was cooled and further diluted with ethyl acetate and washed with water, brine and dried over Na2SO4. After evaporation of the solvent in vacuo, the crude viscous liquid was treated with conc. HCl (15 mL) at refluxing temperature for 48 hrs. The cooled reaction mixture was made alkaline by addition of 50% NaOH and extracted with ethyl acetate. The combined extracts were washed with water, brine and dried over Na2SO4. After evaporation of the solvent 4′chloro-2-(piperazin-1-yl)propiophenone was obtained as a semisolid which was reacted without further purification.
Quantity
741 mg
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reactant
Reaction Step One
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474 mg
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reactant
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0.42 mL
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reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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